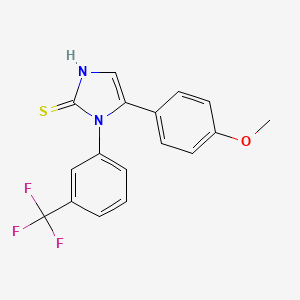

5-(4-methoxyphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole-2(3H)-thione

Description

5-(4-Methoxyphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole-2(3H)-thione is a synthetic organic compound characterized by the presence of a methoxyphenyl group, a trifluoromethylphenyl group, and an imidazole thione moiety

Properties

IUPAC Name |

4-(4-methoxyphenyl)-3-[3-(trifluoromethyl)phenyl]-1H-imidazole-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F3N2OS/c1-23-14-7-5-11(6-8-14)15-10-21-16(24)22(15)13-4-2-3-12(9-13)17(18,19)20/h2-10H,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCEOOODOHODZHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CNC(=S)N2C3=CC=CC(=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F3N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methoxyphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole-2(3H)-thione typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through a condensation reaction between an aldehyde and an amine in the presence of an acid catalyst.

Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic substitution reaction using a suitable methoxyphenyl halide.

Introduction of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group can be introduced through a Friedel-Crafts acylation reaction using a trifluoromethylphenyl ketone.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can occur at the imidazole ring, potentially converting the thione group to a thiol group.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxy and trifluoromethyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Thiol derivatives.

Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-(4-Methoxyphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole-2(3H)-thione has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.

Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 5-(4-methoxyphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole-2(3H)-thione involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes and receptors, modulating their activity.

Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

5-(4-Methoxyphenyl)-1-phenyl-1H-imidazole-2(3H)-thione: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.

5-Phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazole-2(3H)-thione:

Uniqueness

The presence of both the methoxyphenyl and trifluoromethylphenyl groups in 5-(4-methoxyphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole-2(3H)-thione imparts unique chemical properties, such as increased lipophilicity and potential for diverse chemical reactions, making it a valuable compound for research and industrial applications.

Biological Activity

5-(4-Methoxyphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole-2(3H)-thione is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including its effects on various biological systems, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The compound features a unique imidazole ring substituted with a methoxyphenyl group and a trifluoromethylphenyl group, which may contribute to its biological properties. The presence of sulfur in the thione form could enhance its reactivity and interaction with biological targets.

Anticancer Activity

Several studies have explored the anticancer potential of imidazole derivatives, including those similar to this compound. For instance, compounds with similar structures have shown significant cytotoxicity against various cancer cell lines, including human glioblastoma and melanoma cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| A | U251 (Glioblastoma) | <10 | Apoptosis induction |

| B | WM793 (Melanoma) | <15 | Cell cycle arrest |

| C | HT29 (Colon Cancer) | <20 | Inhibition of angiogenesis |

Antimicrobial Activity

Imidazole derivatives are also noted for their antimicrobial properties. Studies have indicated that compounds with similar functional groups exhibit activity against a range of bacteria and fungi. The exact mechanism often involves disruption of microbial cell membranes or inhibition of critical enzymes.

Table 2: Antimicrobial Activity

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) | Mechanism |

|---|---|---|---|

| D | E. coli | 32 µg/mL | Cell membrane disruption |

| E | S. aureus | 16 µg/mL | Enzyme inhibition |

| F | C. albicans | 8 µg/mL | Cell wall synthesis inhibition |

Structure-Activity Relationship (SAR)

The SAR analysis reveals that the presence of electron-donating groups like methoxy enhances the activity of imidazole derivatives. Additionally, the trifluoromethyl group contributes to increased lipophilicity, improving cell permeability and bioavailability.

Case Studies

- Study on Anticancer Properties : A study conducted by researchers demonstrated that a series of imidazole derivatives, including those structurally related to our compound, exhibited potent anticancer activity through a series of in vitro assays on various cancer cell lines. The results indicated that modifications in the phenyl substituents significantly affected the potency and selectivity towards cancer cells .

- Antimicrobial Efficacy : Another research effort focused on synthesizing thione derivatives and evaluating their antimicrobial properties. The study found that specific substitutions led to enhanced activity against resistant strains of bacteria, showcasing the potential for developing new therapeutic agents from this class of compounds .

Q & A

Q. What are the established synthetic routes for 5-(4-methoxyphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole-2(3H)-thione, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves multi-step reactions under controlled conditions. For example:

- Step 1: Condensation of 4-methoxyphenylamine with 3-(trifluoromethyl)benzaldehyde in methanol to form a Schiff base intermediate.

- Step 2: Cyclization with thiocyanate (KSCN or NH₄SCN) in the presence of pyridinium chloride at <20°C for 48 hours to introduce the thione group .

- Purification: Column chromatography using silica gel and ethyl acetate/hexane gradients.

Optimization Considerations:

- Solvent Choice: Anhydrous methanol or ethanol minimizes side reactions.

- Catalyst: Pyridinium chloride enhances reaction efficiency.

- Temperature Control: Low temperatures (<20°C) prevent decomposition of reactive intermediates.

Q. Table 1: Representative Reaction Conditions

| Reagent/Condition | Role | Example Parameters |

|---|---|---|

| KSCN | Thiocyanation agent | 1.5 equiv., 48 h |

| Pyridinium chloride | Catalyst | 0.2 equiv. |

| Methanol | Solvent | Anhydrous, 20°C |

Q. How is the compound structurally characterized to confirm purity and identity?

Methodological Answer: A combination of spectroscopic and crystallographic techniques is employed:

- Nuclear Magnetic Resonance (NMR):

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (e.g., [M+H]⁺ = 377.08 for C₁₇H₁₂F₃N₂OS⁺).

- X-ray Crystallography: Resolve crystal packing and dihedral angles between aromatic rings (e.g., 12.65° between methoxyphenyl and imidazole rings) using SHELX software .

Critical Data Interpretation:

- Hydrogen Bonding: Weak C–H···F/N interactions stabilize the crystal lattice .

- Melting Point Consistency: Compare experimental values (e.g., 186–190°C) with literature to assess purity .

Q. What standardized protocols are used to evaluate its in vitro cytotoxicity?

Methodological Answer: The MTT assay is the gold standard:

- Cell Lines: Use adherent cancer lines (e.g., MCF-7, HCT-116, HepG2) .

- Procedure:

- Seed cells in 96-well plates (5,000 cells/well).

- Treat with compound (0.1–100 µM) for 48–72 hours.

- Add MTT reagent (0.5 mg/mL), incubate 4 hours.

- Dissolve formazan crystals in DMSO and measure absorbance at 570 nm.

- Data Analysis: Calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism).

Q. Table 2: Example Cytotoxicity Data

| Cell Line | IC₅₀ (µM) | Reference Compound (Docetaxel IC₅₀) |

|---|---|---|

| MCF-7 | <5 | 0.8–1.2 nM |

| HCT-116 | 7–10 | 1.5–2.0 nM |

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide optimization of antitumor activity?

Methodological Answer: SAR analysis involves systematic structural modifications:

- Variation of Substituents:

- Replace 4-methoxyphenyl with electron-withdrawing groups (e.g., nitro) to enhance electrophilic reactivity .

- Modify the trifluoromethyl group to assess steric/electronic effects on target binding .

- Biological Testing: Compare IC₅₀ values across analogs to identify critical pharmacophores.

- Computational Docking: Use AutoDock Vina to predict binding modes with targets like glycogen synthase kinase-3β (GSK-3β) .

Key Finding:

The thione group is essential for activity; oxidation to disulfide abolishes cytotoxicity .

Q. How can contradictions in biological activity data be resolved?

Methodological Answer: Address discrepancies through:

- Dose-Response Reproducibility: Repeat assays with fresh compound batches to rule out degradation.

- Target Selectivity Profiling: Use kinase inhibition panels to identify off-target effects.

- Metabolic Stability Testing: Incubate compound with liver microsomes to assess if metabolites contribute to variability .

Case Study:

Inconsistent IC₅₀ values in HepG2 cells may arise from differences in cytochrome P450 expression across subclones .

Q. What integrative approaches combine crystallographic and computational data to elucidate mechanism of action?

Methodological Answer:

- Molecular Dynamics (MD) Simulations:

- Simulate ligand-protein interactions using GROMACS, incorporating X-ray-derived torsion angles (e.g., 55.67° for trimethoxyphenyl group) .

- Electrostatic Potential Mapping: Visualize charge distribution to predict binding hotspots (e.g., thione sulfur as a nucleophilic center) .

- Synchrotron Radiation Experiments: Collect high-resolution (<1.0 Å) diffraction data to refine electron density maps for reactive moieties .

Validation:

Overlay docking poses (e.g., with GSK-3β) onto crystallographic data to confirm binding site occupancy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.